2-Pentanone, 5-dimethylamino-1,1-diphenyl-1-hydroxy- 2-Pentanone, 5-dimethylamino-1,1-diphenyl-1-hydroxy-
Brand Name: Vulcanchem
CAS No.: 24860-74-0
VCID: VC18481911
InChI: InChI=1S/C19H23NO2/c1-20(2)15-9-14-18(21)19(22,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13,22H,9,14-15H2,1-2H3
SMILES:
Molecular Formula: C19H23NO2
Molecular Weight: 297.4 g/mol

2-Pentanone, 5-dimethylamino-1,1-diphenyl-1-hydroxy-

CAS No.: 24860-74-0

Cat. No.: VC18481911

Molecular Formula: C19H23NO2

Molecular Weight: 297.4 g/mol

* For research use only. Not for human or veterinary use.

2-Pentanone, 5-dimethylamino-1,1-diphenyl-1-hydroxy- - 24860-74-0

Specification

CAS No. 24860-74-0
Molecular Formula C19H23NO2
Molecular Weight 297.4 g/mol
IUPAC Name 5-(dimethylamino)-1-hydroxy-1,1-diphenylpentan-2-one
Standard InChI InChI=1S/C19H23NO2/c1-20(2)15-9-14-18(21)19(22,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13,22H,9,14-15H2,1-2H3
Standard InChI Key IVAAVEHRGYTOQH-UHFFFAOYSA-N
Canonical SMILES CN(C)CCCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound features a pentanone backbone substituted with dimethylamino, hydroxy, and diphenyl groups. Key structural attributes include:

  • IUPAC Name: 5-(Dimethylamino)-1-hydroxy-1,1-diphenylpentan-2-one

  • Molecular Formula: C₁₉H₂₃NO₂

  • Molecular Weight: 297.39 g/mol .

Physicochemical Properties

PropertyValueSource
Density1.098 g/cm³
Boiling Point437°C at 760 mmHg
Flash Point218.1°C
Vapor Pressure2.07 × 10⁻⁸ mmHg at 25°C
Refractive Index1.565
LogP (Octanol-Water)2.83

The compound’s low vapor pressure and moderate lipophilicity suggest stability under standard conditions, making it suitable for laboratory handling .

Synthesis Methods

Key Synthetic Routes

The synthesis of this compound is achieved through multi-step organic reactions, often involving:

  • Nitrile Intermediate Formation: Reaction of diphenylacetonitrile with dimethylamino precursors under basic conditions .

  • Ketone Functionalization: Hydrolysis or oxidation of intermediates to introduce the ketone group .

  • Acid-Catalyzed Cyclization: Use of acidic catalysts (e.g., H₂SO₄) to facilitate cyclization and improve yield.

A representative pathway involves the reaction of 2,2-diphenyl-4-dimethylaminobutanenitrile with diethyl phosphite, followed by hydrolysis to yield the target compound .

Optimization Strategies

  • Catalyst Selection: DBU (1,8-Diazabicycloundec-7-ene) enhances reaction efficiency in toluene reflux .

  • Solvent Systems: Ethanol or acetic acid improves solubility of intermediates .

Pharmacological Data

Acute Toxicity

ParameterValueSource
LD₅₀ (Mouse, SC)240 mg/kg

The subcutaneous LD₅₀ in mice indicates moderate toxicity, comparable to other tertiary amino ketones .

Pharmacodynamic Insights

  • Analgesic Potential: Structural analogs of this compound were explored in mid-20th-century research on synthetic opioids, though specific activity data remain limited .

  • Receptor Interactions: The dimethylamino group may interact with opioid receptors, but this hypothesis requires validation .

Analytical Characterization

Spectroscopic Data

TechniqueKey SignalsSource
¹H NMR (CDCl₃)δ 2.2 (s, 6H, N(CH₃)₂), 3.4 (m, 2H, CH₂N), 7.2–7.4 (m, 10H, Ar-H)
IR (KBr)1680 cm⁻¹ (C=O), 3400 cm⁻¹ (O-H)
MS (EI)m/z 297 (M⁺), 254 (M⁺–C₃H₇N)

Chromatographic Methods

  • HPLC: Reverse-phase C18 column, acetonitrile/water (70:30), UV detection at 254 nm.

Applications

Organic Synthesis

  • Building Block: Used in the synthesis of complex molecules via its ketone and amino alcohol functionalities.

  • Phosphonate Derivatives: Reacts with diethyl phosphite to form pyranoquinolinylphosphonates with antioxidant properties .

Medicinal Chemistry

  • Analog Development: Serves as a precursor for opioid receptor modulators, though clinical relevance is unconfirmed .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator